molecular formula C13H13F3O B14228169 3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol CAS No. 825628-00-0

3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol

Cat. No.: B14228169
CAS No.: 825628-00-0
M. Wt: 242.24 g/mol
InChI Key: BOJLXBMNOCGNQW-UHFFFAOYSA-N
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Description

3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol is an organic compound that features a trifluoromethyl-substituted phenyl group attached to a penta-3,4-dien-1-ol backbone. This compound is notable for its unique structural properties, which include the presence of both a trifluoromethyl group and a conjugated diene system. These features make it an interesting subject for research in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 3-methyl-1-butyne.

    Grignard Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a Grignard reaction with 3-methyl-1-butyne in the presence of a suitable catalyst to form the corresponding alcohol.

    Dehydration: The resulting alcohol is then subjected to dehydration under acidic conditions to form the conjugated diene system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated alcohols.

Scientific Research Applications

3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the conjugated diene system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Shares the trifluoromethyl-substituted phenyl group but lacks the conjugated diene system.

    3-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the overall structure and functional groups.

Uniqueness

3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol is unique due to the combination of a trifluoromethyl group and a conjugated diene system. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

825628-00-0

Molecular Formula

C13H13F3O

Molecular Weight

242.24 g/mol

InChI

InChI=1S/C13H13F3O/c1-10(8-9-17)2-3-11-4-6-12(7-5-11)13(14,15)16/h3-7,17H,8-9H2,1H3

InChI Key

BOJLXBMNOCGNQW-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC1=CC=C(C=C1)C(F)(F)F)CCO

Origin of Product

United States

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